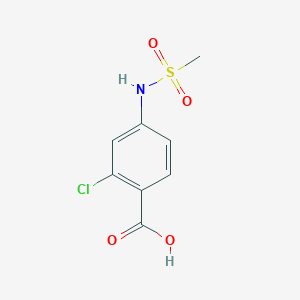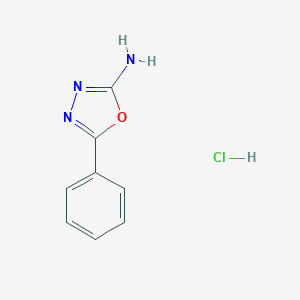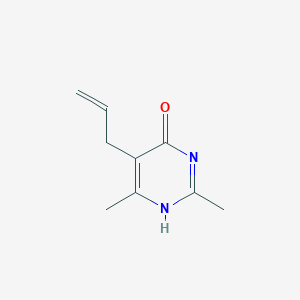
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Vue d'ensemble
Description
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis
The molecular formula of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is C11H11NO2S2 . The canonical SMILES structure is CCOC(=O)CSC1=NC2=CC=CC=C2S1 .Chemical Reactions Analysis
The title reagent engaged in the modified Julia olefination with aldehydes under mild reaction conditions (DBU, CH2Cl2, rt or −78 °C) to yield α, β -unsaturated esters .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is 253.341 g/mol . It has 5 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Anticonvulsant Activity
A series of compounds including “Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate” were designed and synthesized for evaluation of anticonvulsant activity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . One of the most active compounds of the series showed significant protection at a dose of 100 mg/kg in mice .
Neurotoxicity Evaluation
These compounds were also evaluated for neurotoxicity . This is crucial in the development of new drugs, as it’s important to assess potential adverse effects on the nervous system.
Computational Pharmacophore Study
A computational study was carried out for calculation of pharmacophore pattern and prediction of pharmacokinetic properties . This helps in understanding the interaction of these compounds with biological systems and predicting their behavior in the body.
Binding Properties with Epilepsy Molecular Targets
The titled compounds have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests potential use in the treatment of epilepsy.
Synthesis of Novel Hydrazones/Acetohydrazones
The compound “Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate” was used in the synthesis of novel 1,3-benzothiazol-2-yl hydrazones/acetohydrazones . These novel compounds could have various potential applications in medicinal chemistry.
Drug Design and Discovery
The structural requirement of pharmacophore was kept in view while designing and synthesizing these compounds . This indicates the role of “Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate” in drug design and discovery.
Mécanisme D'action
Target of Action
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that has been evaluated for its anticonvulsant activity . The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are key factors in the onset of seizures.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate are those involved in neuronal signaling and excitability. By modulating the activity of key receptors and transporters, the compound can influence the flow of ions across neuronal membranes, which in turn can affect the propagation of action potentials along neuronal pathways .
Pharmacokinetics
A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties . The impact of these properties on the compound’s bioavailability and therapeutic efficacy would be an important area for future research.
Result of Action
The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-[4-(4-bromophenoxy)benzylidene] acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.
Safety and Hazards
The safety data sheet for a similar compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .
Propriétés
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLAJJSFPATME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214015 | |
| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
CAS RN |
24044-88-0, 64036-42-6 | |
| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)




![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)






